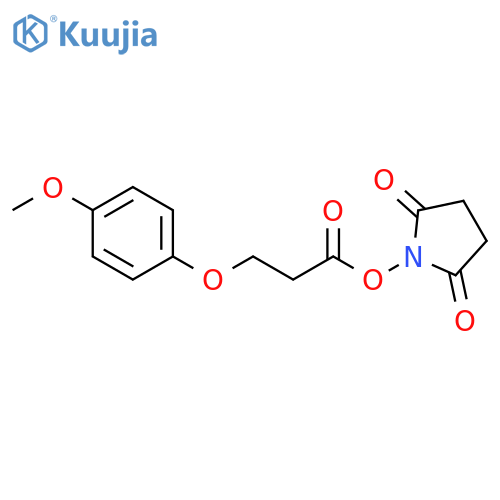Cas no 1199815-10-5 (2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate)

1199815-10-5 structure
商品名:2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate
CAS番号:1199815-10-5
MF:C14H15NO6
メガワット:293.272004365921
CID:5527991
2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate 化学的及び物理的性質
名前と識別子
-
- Propanoic acid, 3-(4-methoxyphenoxy)-, 2,5-dioxo-1-pyrrolidinyl ester
- 2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate
-
- インチ: 1S/C14H15NO6/c1-19-10-2-4-11(5-3-10)20-9-8-14(18)21-15-12(16)6-7-13(15)17/h2-5H,6-9H2,1H3
- InChIKey: ADRNAHWGHHISSM-UHFFFAOYSA-N
- ほほえんだ: C(ON1C(=O)CCC1=O)(=O)CCOC1=CC=C(OC)C=C1
2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1382418-1g |
2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate |
1199815-10-5 | 98% | 1g |
¥3369.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1382418-250mg |
2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate |
1199815-10-5 | 98% | 250mg |
¥1209.00 | 2024-08-09 |
2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate 関連文献
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
1199815-10-5 (2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate) 関連製品
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
